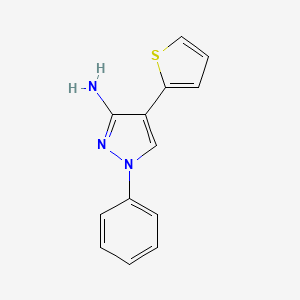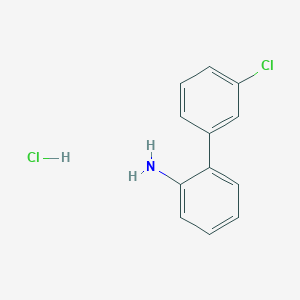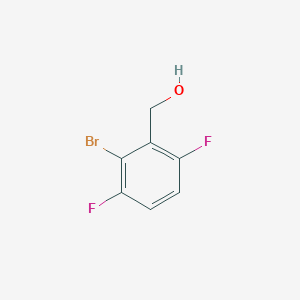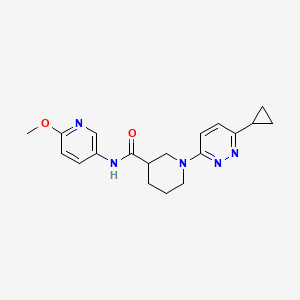![molecular formula C20H19N3O5 B2582371 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 850780-99-3](/img/structure/B2582371.png)
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
This compound belongs to a class of chemicals that have been synthesized and characterized for their potential applications in medicinal chemistry. Studies have focused on the synthesis of novel compounds with similar structures, evaluating their physicochemical properties through spectroscopy, crystallography, and mass spectrometry. These investigations are crucial for understanding the chemical and structural attributes that contribute to their biological activities and potential therapeutic applications.
Antimicrobial and Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For example, certain derivatives have been synthesized and shown to possess broad-spectrum antitumor activity, with some being more potent than established chemotherapy agents in inhibiting tumor cell lines. Similarly, antimicrobial action against various pathogens has been noted, which is essential for developing new antibiotics in response to rising antimicrobial resistance.
Pharmacophore Modeling
Pharmacophore modeling studies involving quinazoline derivatives, including compounds similar to the one you're interested in, have identified key structural features that contribute to their biological activities. These studies aid in the rational design of new therapeutic agents by identifying critical interactions with biological targets.
Corrosion Inhibition
In addition to biomedical applications, derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings.
Anticonvulsant Activity
Compounds structurally related to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide have been investigated for their anticonvulsant activities. Through both in vitro and in vivo studies, certain derivatives have shown promise as potential treatments for convulsive disorders, contributing to the development of new anticonvulsant medications.
These applications underscore the compound's versatility and potential in various scientific and industrial fields. Each research effort contributes to our understanding of its properties, mechanisms of action, and potential for further development into useful products.
For detailed information and studies on the applications mentioned above, you can refer to the following sources:
- Synthesis and characterization of novel functionalized compounds with potential psychotropic and anti-inflammatory activities (Zablotskaya et al., 2013).
- Exploration of antimicrobial and antitumor activities of quinazolinone analogues (Al-Suwaidan et al., 2016).
- Pharmacophore modeling and antimicrobial activity evaluation of novel quinazoline derivatives (Ghorab et al., 2013).
- Investigation of corrosion inhibition properties for mild steel protection (Kumar et al., 2020).
- Study on anticonvulsant activity of 2,4-dioxoquinazolin-3(2H)-yl derivatives (El Kayal et al., 2019).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-18(21-11-13-12-27-16-7-3-4-8-17(16)28-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)26/h1-8,13H,9-12H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVKTKCWXDZRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)





![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
